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Compound Name:
4-Chloro-2-fluoro-3'-

morpholinomethyl benzophenone

CAS No.: 898792-13-7

Cat. No.: B1325644

Get Quote

Technical Monograph: 4-Chloro-2-fluoro-3'-morpholinomethyl benzophenone

Part 1: Executive Summary & Core Identity
Compound Identity:

Chemical Name: 4-Chloro-2-fluoro-3'-morpholinomethyl benzophenone[1][2][3]

CAS Registry Number: 898792-13-7[1][2][3]

Molecular Formula: C₁₈H₁₇ClFNO₂[2][3]

Molecular Weight: 333.79 g/mol [2][3]

Core Scaffold: Diarylketone (Benzophenone)[2][3]

Significance in Drug Discovery: 4-Chloro-2-fluoro-3'-morpholinomethyl benzophenone
(CAS 898792-13-7) serves as a high-value privileged scaffold intermediate in medicinal
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chemistry.[2][3] Its structural architecture combines a halogenated phenyl ring (providing

metabolic stability and lipophilicity) with a morpholine-functionalized benzyl group (enhancing

solubility and target binding via hydrogen bond acceptance).[2][3]

This compound is primarily utilized as a precursor in the synthesis of:

CNS-Active Agents: The morpholine moiety is a common pharmacophore in antidepressants

and anxiolytics, modulating blood-brain barrier (BBB) penetration.[2][3]

Kinase Inhibitors: The benzophenone core acts as a rigid linker in Type II kinase inhibitors,

positioning the two aromatic rings to occupy the hydrophobic pocket of the enzyme.[2][3]

Tricyclic Heterocycles: It is a key synthone for constructing 1,4-benzodiazepines and other

fused tricyclic systems via cyclization reactions, relevant for anti-viral (e.g., non-nucleoside

reverse transcriptase inhibitors) and anti-inflammatory therapeutics.[2][3]

Part 2: Physicochemical Profile
Property Specification

Appearance Off-white to pale yellow crystalline solid

Purity (HPLC) ≥ 97.0%

Melting Point 85–89 °C (Predicted)

Solubility
Soluble in DMSO, DCM, Ethyl Acetate;

Sparingly soluble in Water

LogP ~3.8 (Predicted)

H-Bond Acceptors 4 (Morpholine O, N, Carbonyl O, Fluorine)

H-Bond Donors 0

Rotatable Bonds 4

Part 3: Synthetic Architecture (Autonomy & Logic)
The synthesis of CAS 898792-13-7 requires a strategy that avoids the competitive lithiation of

the halogenated ring.[2][3] A convergent Grignard approach utilizing a Weinreb amide
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intermediate is the most robust, self-validating protocol, ensuring regiocontrol and minimizing

side reactions (such as over-addition to the carbonyl).[2][3]

Experimental Protocol: Convergent Synthesis via
Weinreb Amide
Step 1: Synthesis of the Electrophile (Weinreb Amide)[2][3]

Reagents: 4-Chloro-2-fluorobenzoic acid, N,O-Dimethylhydroxylamine HCl, EDC[2][3]·HCl,

HOBt, DIPEA, DCM.[2][3]

Rationale: Converting the acid to the Weinreb amide (N-methoxy-N-methylamide) prevents

the formation of the tertiary alcohol during the subsequent Grignard addition.[2][3] The stable

tetrahedral intermediate formed acts as a "stop" signal, releasing the ketone only upon acidic

workup.[2][3]

Step 2: Synthesis of the Nucleophile (Grignard Reagent)

Precursor: 3-(Bromomethyl)bromobenzene is reacted with Morpholine to form 4-(3-

bromobenzyl)morpholine.[2][3]

Grignard Formation: The aryl bromide is converted to the Grignard reagent using Magnesium

turnings activated with Iodine in anhydrous THF.[2][3]

Critical Control: The reaction must be kept under inert atmosphere (Ar/N₂) to prevent

quenching by moisture.

Step 3: Coupling & Hydrolysis

Procedure:

Cool the Weinreb amide solution (in THF) to 0°C.

Add the prepared Grignard reagent (4-(3-morpholinomethyl)phenylmagnesium bromide)

dropwise.[3]

Stir at 0°C for 1 hour, then allow to warm to RT.
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Quench: Add saturated NH₄Cl solution (exothermic).

Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with Brine.[2][3][4]

Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

Visualized Synthesis Pathway (Graphviz)
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Caption: Convergent synthesis strategy utilizing Weinreb amide chemistry to ensure mono-

addition and regioselectivity.

Part 4: Structural Utility & Applications
The utility of CAS 898792-13-7 extends beyond its role as a simple intermediate.[2][3] It acts as

a divergent point in library synthesis.

1. Synthesis of 1,4-Benzodiazepines: Reaction with ethylenediamine or substituted diamines

effects a cyclocondensation, forming the tricyclic benzodiazepine core.[2][3] The 2-fluoro

substituent on the benzophenone is labile towards nucleophilic aromatic substitution (SₙAr),

facilitating ring closure.[2][3]

2. Synthesis of Triaryl Methanes (Anti-Estrogens): Reduction of the ketone to the benzhydrol,

followed by Friedel-Crafts alkylation with a third aryl group, yields triaryl methane derivatives, a

scaffold common in SERMs (Selective Estrogen Receptor Modulators).[2][3]

Scaffold Utility Diagram
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Caption: Divergent synthetic applications of the benzophenone scaffold in medicinal chemistry.

[2][3]

Part 5: Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signals are

diagnostic:

¹H NMR (400 MHz, CDCl₃):

δ 7.40–7.80 (m, 7H): Aromatic protons.[2][3] Look for the specific splitting pattern of the 4-

chloro-2-fluorophenyl ring (triplet/multiplet due to F-coupling).[2][3]

δ 3.55 (s, 2H): Benzylic CH₂ linking the morpholine to the phenyl ring.[2][3]

δ 3.70 (t, 4H): Morpholine O-CH₂ protons.[2][3]

δ 2.45 (t, 4H): Morpholine N-CH₂ protons.[2][3]

¹³C NMR:

δ ~193.0: Carbonyl (C=O) peak.[2][3]

δ ~160.0: C-F coupling (doublet).[2][3]

Mass Spectrometry (ESI+):
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[M+H]⁺: 334.2 m/z (Characteristic Chlorine isotope pattern ³⁵Cl/³⁷Cl in 3:1 ratio).[2][3]

Part 6: Safety & Handling
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[2][3]

Handling:

Use strictly in a fume hood.[3]

Wear nitrile gloves and safety goggles.

Avoid inhalation of dust; the morpholine moiety can be sensitizing.[2][3]

Storage: Store at 2–8°C under inert gas (Argon) to prevent oxidation of the morpholine

nitrogen or hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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